Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
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Overview
Description
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isophthalate moiety. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate typically involves the reaction of isophthalic acid derivatives with boronic esters. One common method is the esterification of isophthalic acid with methanol to form dimethyl isophthalate, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or alcohol.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids/Alcohols: From oxidation.
Carboxylic Acids: From hydrolysis.
Scientific Research Applications
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate is unique due to its isophthalate backbone, which provides distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-10(13(18)20-5)9-11(12)14(19)21-6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKVMPTPGGDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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